molecular formula C20H15BrFN3S B2726910 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-64-9

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2726910
CAS No.: 477298-64-9
M. Wt: 428.32
InChI Key: IYNQPQUBEKTFNY-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and an (E)-configured enamine linkage to a 4-bromo-2-fluorophenyl moiety. This molecule belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial and anticancer properties. Its synthesis likely involves condensation reactions between substituted thiazole precursors and acrylonitrile intermediates, as seen in analogous compounds .

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3S/c1-2-13-3-5-14(6-4-13)19-12-26-20(25-19)15(10-23)11-24-18-8-7-16(21)9-17(18)22/h3-9,11-12,24H,2H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNQPQUBEKTFNY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of the thiazole class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound features a complex structure characterized by:

  • A thiazole ring
  • A bromo and fluoro substituent on the phenyl group
  • An amino group contributing to its reactivity

This unique arrangement allows for interactions with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief.
  • Receptor Modulation : It may function as a ligand for certain receptors, influencing downstream signaling pathways critical in various physiological processes.
  • Antimicrobial Activity : The presence of halogen substituents (bromo and fluoro) enhances the compound's binding affinity to bacterial enzymes, improving its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

Activity Type Target Effect Reference
Anti-inflammatoryCOX enzymesInhibition
AntimicrobialVarious bacteriaEffective against Gram-positive and Gram-negative strains
AnticancerTumor cellsInduces apoptosis via CDK9 inhibition

1. Anticancer Properties

In a study examining the anticancer potential of thiazole derivatives, it was found that compounds similar to (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis in tumor cells .

2. Antimicrobial Efficacy

Research has demonstrated that derivatives of this compound possess notable antibacterial properties. For instance, compounds with similar structural features showed inhibition rates between 58% and 66% against Candida albicans and Aspergillus niger, suggesting that the thiazole moiety is crucial for antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile reveals that:

  • The thiazole ring is essential for cytotoxic activity.
  • The presence of halogen atoms (bromo and fluoro) enhances binding affinity to biological targets.
  • Substituents on the phenyl rings can significantly influence overall activity.

Comparison with Similar Compounds

Halogenated Phenyl Substituents

  • (2E)-3-(2,4-Dichlorophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substituents: 2,4-Dichlorophenyl (electron-withdrawing) and 4-bromophenyl (moderate electron-withdrawing). Bromine offers steric bulk compared to chlorine. Molecular Weight: Higher (due to Br and Cl atoms) compared to the target compound.
  • (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Substituents: 2-Fluoro-5-nitrophenyl (strong electron-withdrawing nitro group). Fluorine provides moderate electronegativity.
  • Target Compound :

    • Substituents : 4-Bromo-2-fluorophenyl (mixed electronic effects) and 4-ethylphenyl (electron-donating ethyl group).
    • Impact : Bromine and fluorine balance steric and electronic effects, while the ethyl group enhances lipophilicity, improving membrane permeability .

Heteroaromatic and Electron-Rich Substituents

  • (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substituents: Benzodioxole (electron-rich) and 3,4-dichlorophenyl.
  • (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile (): Substituents: 4-Ethoxyphenyl (electron-donating). Impact: Ethoxy groups enhance solubility via polar interactions, contrasting with the target’s ethylphenyl group, which prioritizes hydrophobicity .

Thiazole Core Modifications

Compound Thiazole Substituent Impact on Properties
Target Compound 4-(4-Ethylphenyl) Moderate lipophilicity, steric bulk
Compound 4-(Naphthalen-1-yl) High lipophilicity, π-π stacking
Compound 4-(4-Bromophenyl) Increased molecular weight, halogen bonding
Compound 4-(3,4-Dichlorophenyl) Enhanced electrophilicity, reactivity

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~430 g/mol (estimated) 406.7 g/mol 389.4 g/mol
LogP (Predicted) ~4.2 ~5.0 ~3.8
Key Functional Groups Br, F, CN, ethyl Cl, Br, CN NO₂, F, CN

Q & A

Q. What synthetic strategies are employed for preparing (2E)-3-[(4-bromo-2-fluorophenyl)amino]prop-2-enenitrile derivatives?

Synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting substituted benzaldehydes with nitrile-containing precursors (e.g., malononitrile) under basic conditions (e.g., KOH in ethanol) .
  • Thiazole ring formation : Cyclization of thioamides with α-halo ketones, followed by functionalization of the thiazole core with bromo/fluoro-phenyl groups .
  • Amino group introduction : Nucleophilic substitution or Buchwald–Hartwig amination to attach the (4-bromo-2-fluorophenyl)amino moiety .

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventReference
Aldehyde condensationKOH, 0–50°C, stirringEthanol
Thiazole cyclizationH2O/EtOH, refluxWater/Ethanol

Q. What analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms E/Z configuration (e.g., SHELXL refinement) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for bromo-fluorophenyl groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 456.02 for C20H15BrFN3S) .

Q. Key Data from Analogues :

Compound FeatureNMR Shift (δ, ppm)Crystallographic R-factorReference
Thiazole C-H7.2–7.5 (1H, s)R1 = 0.043
Propenenitrile C≡N119.5 (13C)

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Multi-method validation : Cross-validate NMR/IR data with X-ray structures (e.g., SHELXL refinement for bond-length discrepancies) .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to resolve electronic effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing spectral data .

Case Study : A related thiazole derivative showed a 0.05 Å discrepancy in C-N bond lengths between XRD and DFT; this was attributed to crystal packing effects .

Q. How to design experiments to evaluate bioactivity and structure-activity relationships (SAR)?

  • In vitro assays : Test antimicrobial activity using broth microdilution (e.g., MIC against S. aureus), referencing similar thiazole derivatives .
  • SAR strategies : Modify substituents (e.g., replace 4-ethylphenyl with trifluoromethyl) to assess electronic effects on bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. Example Protocol :

Assay TypeConditionsKey MetricsReference
Antimicrobial96-well plate, 37°C, 24h incubationMIC (µg/mL)

Q. What computational methods elucidate electronic properties and reactivity?

  • DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to compute frontier orbitals (HOMO-LUMO gap predicts charge transfer) .
  • Molecular docking : Simulate binding modes with proteins (e.g., COX-2 for anti-inflammatory potential) using PyMol .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. Key Findings for Analogues :

PropertyValue (eV)Biological RelevanceReference
HOMO-LUMO gap3.8–4.2Electrophilic reactivity

Q. How to address challenges in crystallizing enenitrile derivatives?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Temperature control : Gradual cooling from 50°C to RT minimizes disorder .
  • Additive use : Introduce seeding crystals or ionic liquids to nucleate growth .

Q. Crystallographic Data :

ParameterValue (Å/°)Compound ExampleReference
Unit cell (a, b, c)7.36, 10.68, 13.10Bromophenyl-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.